2-(Furan-2-amido)thiophene-3-carboxylic acid
Description
2-(Furan-2-amido)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a furan-2-amido moiety. Such hybrid systems are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including analgesic, antimicrobial, and enzyme inhibitory activities .
The compound’s synthesis typically involves cyclization or decyclization reactions, as seen in structurally related derivatives. For example, Gewald aminothiophene fragments are often synthesized via the Gewald reaction, while furan-containing analogs may involve malonic acid intermediates for β-amino acid precursors .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBVNZFVVCZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-amido)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-amido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of thiophene-3-carboxylic acid exhibit significant cytostatic effects against various cancer cell lines. For instance, studies have shown that 2-aminothiophene-3-carboxylic acid ester derivatives selectively inhibit the growth of T-cell lymphoma, prostate cancer, and kidney carcinoma cells, demonstrating a tumor-selective potential with lower cytostatic concentrations compared to non-tumorigenic cells .
Hypoxia-Inducible Factor Activation
The compound has been linked to the activation of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. Furan and thiophene derivatives have been shown to stabilize HIF activity under hypoxic conditions, suggesting their potential use in protecting cells from hypoxic damage . This property is particularly relevant in cancer therapy, where tumor hypoxia often leads to poor treatment outcomes.
Antiproliferative Effects
Studies have reported that furan and thiophene derivatives possess antiproliferative effects on various cell lines. The relationship between structural parameters and biological activity was explored through multiple regression analysis, highlighting the importance of lipophilicity in enhancing the efficacy of these compounds against cancer cells .
Study on Anticancer Activity
A notable study evaluated the anticancer properties of several furan and thiophene derivatives, including 2-(Furan-2-amido)thiophene-3-carboxylic acid. The results indicated that specific derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells, suggesting their potential as effective anticancer agents .
Evaluation of Cytostatic Selectivity
Another investigation focused on the cytostatic selectivity of 2-aminothiophene-3-carboxylic acid ester derivatives against various tumor types. The findings revealed a marked selectivity for certain T-cell lymphomas and prostate carcinoma cell lines, underscoring the therapeutic promise of these compounds in targeted cancer therapies .
Data Tables
| Property/Activity | Description |
|---|---|
| Anticancer Activity | Effective against T-cell lymphoma and prostate carcinoma |
| HIF Stabilization | Enhances cellular response under hypoxic conditions |
| Cytostatic Selectivity | Higher potency against specific tumor types |
| Synthesis Method | Conditions |
|---|---|
| Condensation Reaction | Furan/thiophene carboxylic acids + amino acids |
| Solvent | DMF or toluene |
| Purification | Column chromatography |
Mechanism of Action
The mechanism of action of 2-(Furan-2-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Impacts
- Positional Isomerism : The placement of the furan-amido group (C2 vs. C5 in thiophene) significantly alters biological activity. For instance, 2-substituted derivatives exhibit stronger analgesic effects compared to 5-substituted isomers due to improved receptor interactions .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Compounds
- Analgesic Activity: Derivatives with aryl-substituted dioxobutylamino groups (e.g., compounds) outperform metamizole, likely due to enhanced hydrogen bonding and lipophilicity .
- Enzyme Inhibition : Substituent flexibility (e.g., thiadiazole vs. thiophene) critically impacts enzyme affinity, as seen in tyrosinase inhibitors .
Biological Activity
2-(Furan-2-amido)thiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of 2-(Furan-2-amido)thiophene-3-carboxylic acid can be represented as follows:
It features a furan ring, an amide functional group, and a thiophene moiety, which contribute to its unique biological properties.
Research indicates that compounds containing furan and thiophene rings exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms often involve:
- Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .
- Activation of Hypoxia-Inducible Factors (HIFs) : Compounds similar to 2-(Furan-2-amido)thiophene-3-carboxylic acid have been reported to activate HIFs under hypoxic conditions, promoting cell survival and adaptation .
1. Anti-inflammatory Activity
Thiophene-based compounds have demonstrated significant anti-inflammatory effects. For instance, studies show that certain derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Thiophene Derivative A | 29.2 | Inhibition of 5-LOX |
| Thiophene Derivative B | 6.0 | COX inhibition |
2. Anticancer Activity
The anticancer potential of furan-containing compounds has been explored extensively. For example, derivatives similar to 2-(Furan-2-amido)thiophene-3-carboxylic acid have shown cytotoxic effects against human liver carcinoma cells .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | A431 (skin cancer) | LD50 not specified |
| Study B | HepG2 (liver cancer) | Significant reduction in viability |
Case Study 1: Inhibition of HIF-1
A study evaluated the effects of furan and thiophene derivatives on HIF activation in SK-N-BE(2)c cells. The results indicated that these compounds could effectively inhibit factor inhibiting HIF-1 (FIH-1), leading to increased HIF transcriptional activity under normoxic conditions .
Case Study 2: Anticancer Evaluation
Another investigation focused on the synthesis and evaluation of new furan derivatives linked to thiophenes. These compounds exhibited strong anticancer activity against various cell lines, with some derivatives showing promising results in reducing tumor growth in vivo models .
Q & A
Q. What are the key synthetic routes for 2-(Furan-2-amido)thiophene-3-carboxylic acid and its derivatives?
Methodological Answer: The compound is typically synthesized via:
- Gewald Reaction : Forms the thiophene core through a multicomponent reaction involving ketones, sulfur, and cyanoacetates. For example, condensation under anhydrous conditions (e.g., CHCl, reflux) yields derivatives with ~67% efficiency .
- Amidation : Reacting furan-2-carbonyl chloride with aminothiophene intermediates in the presence of coupling agents (e.g., DCC, DMAP) .
Q. Table 1: Synthetic Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Gewald Reaction | Anhydrous CHCl, reflux | 67% | |
| Amidation | Furan-2-carbonyl chloride, DCC | N/A |
Q. What precautions are necessary for handling 2-(Furan-2-amido)thiophene-3-carboxylic acid in laboratory settings?
Methodological Answer:
- Incompatible Materials : Avoid strong oxidizers (e.g., KMnO), acids, and bases due to hazardous reactions (e.g., decomposition to CO, CO, sulfur oxides) .
- Storage : Room temperature in sealed containers under inert gas (e.g., N) to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods for ventilation .
Q. Table 2: Handling Guidelines
| Aspect | Recommendation | Reference |
|---|---|---|
| Ventilation | Use fume hoods | |
| Decomposition Risks | Avoid strong acids/oxidizers | |
| Storage | Dry, inert atmosphere |
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Q. Table 3: Characterization Techniques
| Technique | Application | Example Data |
|---|---|---|
| H NMR | Structural confirmation | δ 7.8 (s, 1H, NH) |
| IR | Functional group analysis | 1700 cm (C=O) |
| Elemental Analysis | Purity verification | C: 52.3%, H: 4.2% |
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of derivatives?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, MeOH:HO gradient) to confirm compound identity, as commercial sources may lack analytical data .
- Dose-Response Studies : Establish EC values using standardized assays (e.g., hot-plate test for analgesic activity) .
- In Silico Docking : Predict binding interactions with targets (e.g., cyclooxygenase) using AutoDock Vina .
Q. Table 4: Conflict Resolution Workflow
| Step | Method | Purpose |
|---|---|---|
| 1 | HPLC/NMR | Confirm purity and structure |
| 2 | Dose-response curves | Quantify activity thresholds |
| 3 | Molecular docking | Predict target binding |
Q. What computational approaches predict the compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic structure to predict regioselectivity in reactions (e.g., using Gaussian with B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulates solubility and stability in aqueous/organic solvents (e.g., GROMACS) .
- Pharmacophore Mapping : Identifies key interaction sites for drug design .
Q. Table 5: Computational Tools
| Approach | Application | Software/Tool |
|---|---|---|
| DFT | Electronic structure | Gaussian, ORCA |
| MD Simulations | Solvent interactions | GROMACS |
| Pharmacophore Mapping | Target binding prediction | Schrödinger |
Q. What structural modifications enhance desired physicochemical properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
